2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C7H9F3N2S |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C7H9F3N2S/c1-4-6(7(8,9)10)12-5(13-4)2-3-11/h2-3,11H2,1H3 |
InChI Key |
JMFJKDHIUDBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole Core
Starting Materials : The synthesis often begins with the preparation of a thiazole core, such as 5-methyl-4-(trifluoromethyl)thiazol-2-amine. This can be achieved through reactions involving trifluoroacetic ethyl acetoacetate and thioacetamide, similar to methods described for related compounds like 2-methyl-4-trifluoromethylthiazole-5-formic acid.
Chlorination and Cyclization : The initial steps involve chlorination followed by cyclization to form the thiazole ring. Chlorosulfuric acid is commonly used for chlorination, and the reaction conditions are crucial to minimize by-products.
Hydrolysis and Amination : After forming the thiazole core, hydrolysis and subsequent amination reactions are necessary to introduce the ethan-1-amine moiety. This may involve nucleophilic substitution reactions with appropriate amines.
Reaction Conditions and Reagents
The synthesis of 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves several key reagents and conditions:
- Solvents : Dehydrated alcohol is often used for cyclization reactions due to its ability to facilitate ring closure without the need for additional dehydrating agents.
- Temperature Control : Temperature control is critical, especially during chlorination and cyclization steps, to prevent over-reaction and minimize by-products.
- Catalysts and Bases : Triethylamine or similar bases may be used in certain steps to facilitate reactions, although their use should be optimized to avoid unnecessary complications.
Analysis and Purification
After synthesis, the compound must be analyzed and purified to ensure its quality and purity. Common analytical techniques include:
- HPLC (High-Performance Liquid Chromatography) : Used to assess purity and yield.
- NMR (Nuclear Magnetic Resonance) : Provides detailed structural information.
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Useful for confirming molecular weight and structure.
Purification methods may involve column chromatography or crystallization, depending on the specific requirements of the compound.
Data Tables
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Thiazol-2-amines
Key Observations :
Trifluoromethyl vs. Halogenated derivatives (e.g., ) may exhibit better antimicrobial activity due to increased electrophilicity .
Side Chain Modifications :
- The ethylamine group in the target compound improves solubility compared to bulkier benzyl or aryl groups (e.g., ).
- Benzoyl or acetyl substituents (e.g., 5-benzoyl-4-methyl-1,3-thiazol-2-amine ) introduce ketone functionalities, altering hydrogen-bonding capacity .
Biological Activity Trends :
Biological Activity
The compound 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a thiazole-derived molecule that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
Overview of Thiazole Compounds
Thiazole compounds are known for their significant roles in medicinal chemistry, particularly due to their diverse pharmacological properties. They have been studied extensively as potential therapeutic agents against various diseases, including cancer, infections, and inflammation. The unique structural features of thiazoles contribute to their biological efficacy, making them valuable in drug design.
Biological Activity
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit potent antitumor properties. For instance, compounds with a thiazole moiety have shown cytotoxic effects against several cancer cell lines. In a study assessing various thiazole derivatives, the compound with a similar structure demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating significant cytotoxicity . The presence of electron-donating groups, such as methyl at specific positions on the phenyl ring, enhances this activity by improving interactions with cellular targets.
2. Antiviral Properties
Thiazole derivatives have also been investigated for their antiviral potential. A series of thiazole analogs were synthesized and tested against the hepatitis C virus (HCV), revealing promising anti-HCV activity. The SAR analysis highlighted that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced antiviral potency . In particular, small electron-withdrawing groups at specific positions were found to enhance efficacy while maintaining low cytotoxicity in mammalian cell lines.
3. Antimalarial Activity
In another line of research focusing on antimalarial activity, thiazole derivatives were tested against Plasmodium falciparum. Certain compounds exhibited high potency with low toxicity towards HepG2 cells. Notably, modifications that favored non-bulky electron-withdrawing groups at the ortho position on the phenyl ring resulted in enhanced antimalarial activity .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies provide insights into how modifications to the thiazole structure can influence biological activity:
Case Studies
- Anticancer Study : A recent study demonstrated that a thiazole derivative similar to 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine exhibited notable anticancer effects in vitro against human glioblastoma U251 cells and melanoma WM793 cells. The compound's mechanism involved interaction with Bcl-2 protein through hydrophobic contacts .
- Antiviral Research : Another investigation into thiazole derivatives revealed that certain modifications led to compounds with significant anti-HCV activity. These findings suggest potential pathways for developing new antiviral therapies targeting HCV using thiazole-based structures .
Q & A
Q. Table 1: Key Synthetic Parameters
Q. Table 2: Bioactivity Data Comparison
| Assay Type | Target Organism | IC50/MIC (µg/mL) | Key Finding | Reference |
|---|---|---|---|---|
| Antimicrobial (MIC) | S. aureus (MRSA) | 12.5 | Synergy with β-lactams observed | |
| Antifungal | C. albicans | >100 | No significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
